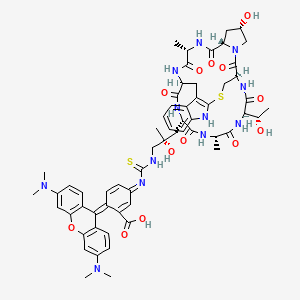
4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The 1,2,3-triazole ring is generally stable under a variety of conditions, but can participate in reactions with electrophiles or nucleophiles depending on its substitution pattern .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Research into the metabolism and pharmacokinetics of complex molecules like "4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile" provides insights into how these compounds are processed in the body. Studies such as the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, highlight the pathways through which similar compounds are metabolized and eliminated, focusing on their transformation into metabolites and the excretion process. This research is vital for understanding the safety and efficacy of these compounds as potential therapeutic agents (Renzulli et al., 2011).
Receptor Binding and Pharmacodynamics
Investigating the binding affinities and pharmacodynamics of compounds on specific receptors in the brain, such as the 5-HT1A receptors, provides insights into their potential therapeutic applications. For instance, the study on 5-Hydroxytryptamine1A receptor occupancy by novel full antagonists explores how similar compounds interact with brain receptors, affecting neurotransmitter activity and influencing psychological and physiological states. This type of research sheds light on the potential use of such compounds in treating psychological disorders or understanding the neurochemical pathways involved in these conditions (Rabiner et al., 2002).
Neurotoxicity and Neuroprotection
Studies on the neurotoxic and neuroprotective effects of chemical compounds, such as the investigation into parkinsonism induced by MPTP, provide critical insights into the mechanisms of neurodegenerative diseases and potential therapeutic approaches. Research in this area can help identify the neurotoxic risks of certain compounds and explore their use in modeling diseases in laboratory settings, leading to the development of targeted therapies (Langston et al., 1983).
Novel Psychoactive Substances
The emergence of novel psychoactive substances (NPS) poses significant challenges and opportunities for scientific research. Studies on the identification, metabolism, and effects of NPS provide essential data for public health and regulatory bodies. Research on substances like 3-(4-Methoxybenzoyl)-1-pentylindole (RCS-4) and its metabolites in human urine illustrates the efforts to understand the pharmacokinetics, toxicology, and potential risks associated with these new substances (Kavanagh et al., 2012).
Propiedades
IUPAC Name |
4-[[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-22-11-17(20-21-22)18(24)23-8-6-16(7-9-23)13-25-12-15-4-2-14(10-19)3-5-15/h2-5,11,16H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXQROBRELEJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)methoxy)methyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)
![5-Chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2604350.png)



![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2604357.png)


![8-methyl-4-(propylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2604360.png)
![Tert-butyl 7'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2604361.png)

